![molecular formula C9H8F4O2 B1380626 (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol CAS No. 773868-39-6](/img/structure/B1380626.png)
(4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol
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Overview
Description
(4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol, also known as 4-TFEP, is a synthetically produced compound that has been studied for its various applications in scientific research. 4-TFEP is a fluorinated phenol derivative that has been used in a variety of laboratory experiments due to its unique properties.
Scientific Research Applications
I have conducted a search for the scientific research applications of (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol , but unfortunately, the available information does not cover six to eight unique applications in detail. The compound is mentioned as a key intermediate in the synthesis of hexaflumuron, an insecticide , and in the context of polyimide synthesis for gas transport performance .
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis ofHexaflumuron , a type of benzoylphenylurea insecticide . Hexaflumuron is known to inhibit the synthesis of chitin in target pests .
Mode of Action
Hexaflumuron inhibits the synthesis of chitin, leading to the death or infertility of the target pests .
Biochemical Pathways
As a precursor to hexaflumuron, it is involved in the disruption of chitin synthesis in insects, which is a crucial component of their exoskeleton .
Result of Action
As a key intermediate in the synthesis of hexaflumuron, its contribution leads to the inhibition of chitin synthesis in target pests, causing their death or infertility .
Action Environment
As a component in the synthesis of hexaflumuron, it contributes to the overall effectiveness of this insecticide, which has been noted for its benign friendliness to mammals and broad-spectrum insecticidal activity against various insect pests .
properties
IUPAC Name |
[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c10-8(11)9(12,13)15-7-3-1-6(5-14)2-4-7/h1-4,8,14H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHJAZRFODLXIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC(C(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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